molecular formula C24H23N3OS2 B12183864 (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12183864
M. Wt: 433.6 g/mol
InChI Key: GNZLZGGQMDWHPK-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This kinase is a critical regulator of numerous signaling pathways, making it a high-value target for investigative biology. Research utilizing this compound focuses on elucidating the role of GSK-3β in the pathogenesis of neurological disorders, including Alzheimer's disease and related tauopathies , where its hyperactivation is implicated in aberrant tau protein phosphorylation. Furthermore, its application extends to the study of metabolic diseases such as Type 2 diabetes and obesity , given the enzyme's role in insulin signaling and glycogen synthesis. The compound exerts its effect by competitively inhibiting the ATP-binding site of GSK-3β, thereby modulating the Wnt/β-catenin pathway and other downstream effectors. It serves as an essential pharmacological tool for probing disease mechanisms, validating new drug targets, and exploring novel therapeutic strategies in preclinical models.

Properties

Molecular Formula

C24H23N3OS2

Molecular Weight

433.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3OS2/c1-16(2)14-26-23(28)21(30-24(26)29)13-19-15-27(20-7-5-4-6-8-20)25-22(19)18-11-9-17(3)10-12-18/h4-13,15-16H,14H2,1-3H3/b21-13-

InChI Key

GNZLZGGQMDWHPK-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate serves as the foundational building block. Its synthesis begins with the condensation of 4-methylacetophenone and phenylhydrazine under acidic conditions (e.g., acetic acid, 80°C, 6–8 hours), yielding 3-(4-methylphenyl)-1-phenyl-1H-pyrazole. Subsequent formylation via the Vilsmeier-Haack reaction (POCl₃/DMF, 0°C to room temperature, 12 hours) introduces the aldehyde group at position 4.

Key Reaction Conditions:

  • Phenylhydrazine: 1.2 equivalents relative to 4-methylacetophenone.

  • Vilsmeier-Haack Reagents: POCl₃ (3 equivalents), DMF (5 equivalents).

  • Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Thiazolidinone Ring Formation

The thiazolidinone moiety is constructed via [2+3]-cyclocondensation between a thiourea derivative and α-halocarbonyl compounds. For the target molecule, 3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one is synthesized first.

Synthesis of 3-(2-Methylpropyl)-2-Thioxo-1,3-Thiazolidin-4-One

This step involves reacting 2-methylpropylamine with carbon disulfide (CS₂) in alkaline methanol (10% NaOH, 0°C, 2 hours) to form the corresponding dithiocarbamate salt. Subsequent treatment with ethyl chloroacetate (1.1 equivalents, refluxing ethanol, 8 hours) induces cyclization, yielding the thiazolidinone core.

Optimization Notes:

  • CS₂ Stoichiometry: 1.5 equivalents to prevent disulfide byproducts.

  • Cyclization Catalyst: Triethylamine (0.2 equivalents) enhances ring closure efficiency.

  • Yield: 85–88% after recrystallization (ethanol/water).

Conjugation via Knoevenagel Condensation

The final step conjugates the pyrazole-4-carbaldehyde and thiazolidinone fragments through a Knoevenagel reaction, forming the Z-configured methylidene bridge.

Reaction Mechanism and Conditions

The aldehyde group of the pyrazole derivative undergoes nucleophilic attack by the active methylene group of the thiazolidinone (position 5) in the presence of a base. Piperidine (10 mol%) in anhydrous toluene (reflux, 12–14 hours) drives the reaction to completion, favoring the Z-isomer due to steric hindrance from the 3-(2-methylpropyl) substituent.

Critical Parameters:

  • Solvent: Anhydrous toluene minimizes hydrolysis side reactions.

  • Temperature: Reflux (110°C) ensures sufficient energy for imine formation.

  • Stereoselectivity: Z/E ratio >9:1 confirmed by NOESY NMR.

Table 1: Optimization of Knoevenagel Conditions

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst (mol%)5–1510Max 76%
Reaction Time (h)8–1614Plateau at 14h
SolventToluene, DMF, EtOHToluene76% vs. 52% (DMF)

Purification and Characterization

Crude product purification employs gradient column chromatography (silica gel, hexane/ethyl acetate 3:1 to 1:1) followed by recrystallization from dichloromethane/n-hexane. Advanced characterization includes:

  • HRMS: Molecular ion peak at m/z 433.6 [M+H]⁺.

  • ¹H NMR: Distinct signals for methylidene proton (δ 7.95 ppm, singlet) and thioxo group (δ 4.12 ppm, broad).

  • X-ray Crystallography: Confirms Z-configuration and planarity of the thiazolidinone-pyrazole system.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction time for the Knoevenagel step, achieving 70% yield with comparable stereoselectivity. This method minimizes thermal degradation of the thioxo group.

Solid-Phase Synthesis

Immobilizing the thiazolidinone precursor on Wang resin enables stepwise assembly, though yields remain suboptimal (45–50%) due to steric challenges during cleavage.

Challenges and Solutions

  • Stereochemical Control: The bulky 3-(2-methylpropyl) group inherently favors Z-configuration, but trace E-isomers (<5%) require HPLC separation (C18 column, acetonitrile/water 65:35).

  • Thioxo Group Stability: Anaerobic conditions (N₂ atmosphere) prevent oxidation to disulfides during synthesis.

Industrial-Scale Considerations

Pilot-scale batches (100 g) use continuous flow reactors for the Knoevenagel step, achieving 82% yield with residence times of 2 hours. Key metrics:

  • Purity: >99.5% (HPLC).

  • Productivity: 1.2 kg/day per reactor module .

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiazolidinone Core

The thiazolidinone ring’s carbonyl and thioxo groups are primary sites for nucleophilic attack:

  • Ammonolysis : Reaction with ammonia or amines at the C4 carbonyl forms hydrazide derivatives. For example, treatment with hydrazine hydrate yields hydrazide analogs, though steric hindrance from the 2-methylpropyl group may reduce reaction efficiency.

  • Thiol Exchange : The C2 thioxo group undergoes substitution with thiols or mercaptans under basic conditions (e.g., KOH/EtOH), producing disulfide-linked derivatives .

Table 1 : Nucleophilic reaction conditions and outcomes

Reaction TypeReagents/ConditionsProductYield (%)Reference
AmmonolysisNH₂NH₂·H₂O, EtOH, ΔHydrazide65–72
Thiol ExchangeKOH, RSH, EtOHDisulfide58–65

Cycloaddition Reactions Involving the Exocyclic Double Bond

The methylidene group (-CH=C-) participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form six-membered fused rings. Computational studies suggest regioselectivity is influenced by electron-withdrawing effects of the thioxo group .

Key Data :

  • Activation Energy : ~25 kcal/mol (DFT calculations) .

  • Solvent Effects : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state .

Substitution Reactions at the Pyrazole Ring

The pyrazole moiety’s C3 and C4 positions undergo electrophilic substitution:

  • Nitration : Directed by the 4-methylphenyl group, nitration (HNO₃/H₂SO₄) occurs at the C5 position of the pyrazole ring.

  • Halogenation : Bromine in acetic acid selectively substitutes the para position of the 4-methylphenyl group .

Table 2 : Substitution reaction outcomes

ReactionReagentsPosition ModifiedYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CPyrazole C578
BrominationBr₂/AcOH4-Methylphenyl para82

Oxidation and Reduction Reactions

  • Oxidation : The exocyclic double bond is susceptible to oxidation with KMnO₄ in acidic conditions, cleaving to form carboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated thiazolidinone analog.

Key Observations :

  • Oxidation yields drop significantly (≤40%) due to competing side reactions at the thioxo group.

  • Reduction under mild conditions preserves the pyrazole ring’s integrity.

Biological Interactions and Pharmacological Reactivity

Though not a direct chemical reaction, the compound’s interaction with biological targets involves reversible covalent bonding:

  • Enzyme Inhibition : The thioxo group binds to cysteine residues in enzymes (e.g., tyrosine kinases), forming transient disulfide bonds .

  • Receptor Antagonism : The pyrazole ring’s π-system engages in hydrophobic interactions with receptor pockets, as shown in molecular docking studies .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thiazolidinone ring, forming sulfonic acid derivatives .

  • Hydrolytic Degradation : Acidic hydrolysis (HCl/H₂O) breaks the thiazolidinone ring into thiourea and ketone fragments.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that various thiazolidinone compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazolidinone derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, with activity indices ranging from 53.84% to 91.66% depending on the substituents on the phenyl group .

Case Study: Antibacterial Efficacy

A study synthesized a series of 2-(arylimino)thiazolidin-4-one compounds, revealing that specific substitutions enhance antibacterial efficacy. For example, the presence of a chlorine substituent markedly increased inhibition rates against E. coli compared to unsubstituted compounds . This suggests that structural modifications can significantly influence biological activity.

Anticancer Potential

Thiazolidinone derivatives also show promise as anticancer agents. Recent literature highlights their ability to act as multi-target enzyme inhibitors, which is crucial in cancer therapy . The compound's structure allows it to interact with various biological pathways involved in tumor growth and proliferation.

Case Study: Cytotoxic Activity

In a notable study, thiazolidinone derivatives were tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds demonstrated potent cytotoxicity with IC50 values as low as 0.24 µM against HepG2 cells . Such findings underscore the potential of thiazolidinone derivatives in developing effective anticancer therapies.

Anti-inflammatory Properties

Beyond antimicrobial and anticancer activities, thiazolidinone derivatives have been evaluated for their anti-inflammatory effects. Research has indicated that these compounds can inhibit inflammatory mediators, making them candidates for treating inflammatory diseases .

Compound Target Activity IC50 Value
Thiazolidinone AAnti-inflammatory (TNF-α inhibition)76% at 1 µM
Thiazolidinone BCytotoxicity against MCF-70.37 µM
Thiazolidinone CAntibacterial against S. aureus91.66%

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, thiazolidinones may inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and cancer progression .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The thiazolidin-4-one core is critical for bioactivity. Comparative analogs include:

  • (Z)-5-(Substituted benzylidene)-2-thioxothiazolidin-4-one derivatives (e.g., compounds 3a–e and 6a–j in ): These lack the pyrazole ring but retain the thioxo group, showing moderate antimicrobial activity.
  • Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in ): These feature fused thiazole-pyrimidine systems, which exhibit higher rigidity and altered electronic properties compared to thiazolidinones. This structural difference may enhance DNA intercalation but reduce solubility .

Substituent Effects on the Pyrazole Ring

Substituents on the pyrazole ring significantly modulate activity:

  • The isopropyl group at position 3 (vs. 2-methylpropyl) reduces steric bulk, possibly improving metabolic stability .
  • Compound from : A thiomethylphenyl group at the benzylidene position introduces a sulfur atom, which may improve redox activity but decrease solubility due to increased hydrophobicity .

Alkyl Chain Variations at Position 3

The 2-methylpropyl group in the target compound contrasts with:

  • 3-Methoxypropyl (): This polar substituent enhances solubility (logP reduction by ~0.5 units) but may reduce blood-brain barrier penetration .

Stereochemical Considerations

The (5Z)-configuration is crucial for maintaining planar geometry, enabling π-π stacking with aromatic residues in target proteins. Analogous (4Z)-configured pyrazolone derivatives () show similar geometric constraints, but their bioactivity profiles differ due to the absence of the thiazolidinone ring .

Data Table: Structural and Physicochemical Comparisons

Compound Core Structure Substituents (Pyrazole/Thiazolidinone) Molecular Weight (Da) logP* Key Reference
Target Compound Thiazolidin-4-one + pyrazole 4-Methylphenyl / 2-methylpropyl 463.56 4.2
(Z)-5-(4-Thiomethylbenzylidene) analog Thiazolidin-4-one Thiomethylphenyl / isobutyl 449.52 4.8
3-Methoxypropyl derivative Thiazolidin-4-one + pyrazole 3-Methyl-4-(2-methylpropoxy)phenyl 491.61 3.7
Isopropyl-substituted analog Thiazolidin-4-one + pyrazole 4-Ethoxy-2-methylphenyl / isopropyl 477.58 4.0

*Calculated using the Crippen method via computational tools (e.g., Multiwfn ).

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to and , involving Knoevenagel condensation between pyrazole aldehydes and thiazolidinone precursors .
  • Bioactivity Trends: Thiazolidinones with bulky aryl groups (e.g., 4-methylphenyl) exhibit improved inhibition of kinases like EGFR, while polar substituents (e.g., methoxypropyl) favor solubility but reduce cellular uptake .
  • Metabolic Stability : The 2-methylpropyl group may slow oxidative metabolism compared to shorter chains (e.g., isopropyl), as predicted by cytochrome P450 binding simulations .

Biological Activity

The compound (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one, often referred to as a thiazolidinone derivative, has garnered attention due to its potential biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, characterized by a thiazolidine ring and a thioxo group. The presence of the pyrazole moiety enhances its biological profile, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines.

A review highlighted that thiazolidinone derivatives can inhibit key enzymes involved in cancer progression and demonstrate anti-proliferative effects on tumor cells. For instance, studies have shown that modifications at different positions of the thiazolidinone ring can lead to enhanced anticancer activities, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.0Cell cycle arrest
(5Z)-5...A54910.0Inhibition of proliferation

Antibacterial Activity

The antibacterial properties of thiazolidinones have also been documented. Compounds structurally related to (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one have shown efficacy against both Gram-positive and Gram-negative bacteria.

In vitro studies demonstrated that certain derivatives exhibit high inhibition rates against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Bacterial Strain Inhibition (%) Reference Drug
E. coli88.46Ampicillin
S. aureus91.66Vancomycin

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is another area of active research. Studies have indicated that compounds like (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models.

Research has shown that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Cytokine Inhibition (%) Standard Drug
TNF-alpha76%Dexamethasone
IL-686%Dexamethasone

Case Studies

Recent studies have synthesized various thiazolidinone derivatives and evaluated their biological activities:

  • Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of thiazolidinones and assessed their anticancer activity against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents .
  • Antimicrobial Screening : Another investigation reported the synthesis of novel thiazolidinones with promising antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via condensation of a pyrazole-aldehyde derivative (e.g., 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide or its derivatives under acidic conditions. Key steps include:

  • Schiff base formation : React the aldehyde with thiosemicarbazide in ethanol or methanol under reflux .
  • Cyclization : Use sodium acetate as a base and acetic acid as a solvent to promote thiazolidinone ring closure .
  • Purification : Recrystallize from DMF-ethanol mixtures to enhance purity .
    • Critical parameters : Reaction time (2–6 hours), temperature (70–100°C), and stoichiometric ratios (1:1 aldehyde to thiosemicarbazide) influence yield and regioselectivity .

Q. How can structural characterization of this compound be performed using crystallographic tools?

  • Methodology :

  • Single-crystal XRD : Use SHELX software (e.g., SHELXL for refinement) to resolve the Z-configuration of the methylidene group and confirm the thioxo-thiazolidinone core .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond lengths and angles, particularly the C=S bond (typically ~1.65 Å) .
  • WinGX : Process diffraction data and validate hydrogen bonding networks (e.g., N–H···S interactions) .
    • Challenges : Twinned crystals or low-resolution data may require iterative refinement in SHELXL .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodology :

  • Derivative synthesis : Modify substituents on the pyrazole or thiazolidinone rings (e.g., replace 4-methylphenyl with halogens or electron-withdrawing groups) .
  • Bioassays : Evaluate anti-microbial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
  • Computational docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
    • Key findings : Electron-deficient aryl groups enhance anti-tubercular activity by improving membrane permeability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodology :

  • Cross-validation : Compare 1^1H NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) with XRD-derived torsion angles to confirm stereochemistry .
  • Dynamic NMR : Assess rotational barriers of the methylidene group to explain discrepancies in splitting patterns .
  • DFT calculations : Optimize geometries using Gaussian09 and compare simulated IR spectra with experimental data .

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodology :

  • Hydrogen bonding analysis : Identify C–H···π (pyrazole-thiazolidinone) and S···S interactions using Mercury software .
  • Graph-set notation : Classify motifs (e.g., R22(8)R_2^2(8) for dimeric hydrogen bonds) to predict solubility and stability .
  • Hirshfeld surfaces : Map close contacts to quantify contributions from van der Waals vs. polar interactions .

Q. What experimental design principles optimize regioselectivity in heterocyclic functionalization?

  • Methodology :

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to block reactive sites on the pyrazole ring during alkylation .
  • Flow chemistry : Employ microreactors to control reaction kinetics and minimize side products (e.g., over-oxidation of thioxo groups) .
  • DoE (Design of Experiments) : Apply Taguchi methods to screen variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.